

BNC-210 for PTSD treatment research

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An In-depth Technical Guide on BNC-210 for Post-Traumatic Stress Disorder (PTSD) Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BNC-210 is a novel, first-in-class investigational therapeutic agent being evaluated for the treatment of Post-Traumatic Stress Disorder (PTSD) and other anxiety-related disorders.[1][2] It functions as a selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), a unique mechanism of action that differentiates it from current standard-of-care treatments like selective serotonin reuptake inhibitors (SSRIs).[1][3][4][5] Preclinical and clinical research suggests that **BNC-210** possesses anxiolytic properties without the sedative, cognitive-impairing, or addictive side effects commonly associated with benzodiazepines.[3][6] [7] A recently completed Phase 2b clinical trial (ATTUNE) in patients with PTSD has demonstrated a statistically significant improvement in symptom severity, positioning **BNC-210** as a promising candidate for further development.[8][9][10] This document provides a comprehensive technical overview of **BNC-210**, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols to inform ongoing and future research.

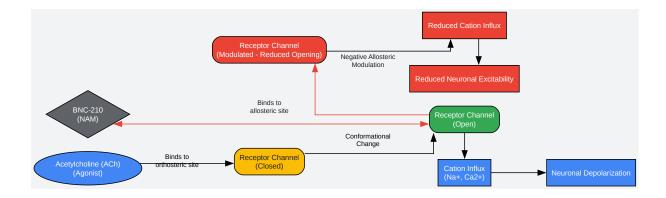
Core Mechanism of Action

BNC-210 exerts its therapeutic effects by acting as a negative allosteric modulator of the α 7 nAChR.[3][11] Unlike competitive antagonists that bind directly to the acetylcholine binding site, **BNC-210** binds to an allosteric site on the receptor.[3][7] This binding event modulates the receptor's conformation, reducing the probability of the ion channel opening in response to the



binding of the endogenous agonist, acetylcholine.[12] This modulation of cholinergic neurotransmission is believed to temper the hyperactivity observed in anxiety-related neural circuits, particularly the amygdala-prefrontal networks.[13][14] The α7 nAChR is highly expressed in brain regions critical to the fear and anxiety response, such as the amygdala.[15]

Signaling Pathway Diagram



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Caption: Mechanism of **BNC-210** as a negative allosteric modulator of the α 7 nAChR.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **BNC-210**.

Table 1: Preclinical Efficacy Data



Model	Species	Comparator	Key Finding	Citation
Elevated Plus Maze	Rat	Diazepam	Anxiolytic effect comparable to Diazepam.	[3][12]
Light-Dark Box	Mouse	Diazepam	Demonstrated anxiolytic activity.	[12]
CCK-4/CCK-8 Challenge	Rat	-	Reversed anxiogenic effects of CCK peptides.	[3]
in vitro Receptor Assay	Human/Rat Cell Lines	-	IC50 values in the range of 1.2-3μM for inhibition of α7 nAChR currents.	[3][13]

Table 2: Clinical Trial Efficacy Data for PTSD (ATTUNE Phase 2b)



Endpoint	Timepoint	BNC-210 (900mg BID)	Placebo	p-value	Effect Size (Cohen's d)	Citation
Primary: Change in CAPS-5 Total Score	Week 12	Statistically significant improveme nt	-	0.048	0.40	[4][9][10] [11]
Change in CAPS-5 Total Score	Week 4	Statistically significant improveme nt	-	0.015	-	[10]
Change in CAPS-5 Total Score	Week 8	Statistically significant improveme nt	-	0.014	-	[10]
Secondary: Change in MADRS (Depressio n)	Week 12	Statistically significant improveme nt	-	0.040	-	[4][10]
Secondary: Change in ISI (Sleep)	Week 12	Statistically significant improveme nt	-	0.041	-	[4][10]

Table 3: Clinical Trial Efficacy Data for GAD (Phase 2 fMRI Study)



Endpoint	BNC-210 Dose	Comparator	Key Finding	p-value	Citation
Amygdala Reactivity (Right)	300 mg (Low)	Placebo	Significant reduction	0.006	[13]
Amygdala Reactivity (Left)	300 mg (Low)	Placebo	Significant reduction	0.011	[13]
Amygdala Reactivity (Right/Left)	2000 mg (High)	Placebo	No significant difference	0.33	[13]
Amygdala- Anterior Cingulate Connectivity	300 mg (Low)	Placebo	Significant reduction	-	[13]
Threat Avoidance (JORT)	300 mg	Placebo	Significant decrease in intensity	0.007	[16]
Threat Avoidance (JORT)	2000 mg	Placebo	Significant decrease in intensity	0.033	[16]

Table 4: Safety & Tolerability Data (ATTUNE Phase 2b)



Adverse Event (AE) Metric	BNC-210 (900mg BID)	Placebo	Notes	Citation
Patients with ≥1 TEAE	66.7%	53.8%	Most AEs were mild or moderate. No serious AEs with BNC210.	[8][9][11]
Discontinuations due to AEs	19.8%	9.4%	-	[8]
Common AEs (>5%)	Headache, nausea, fatigue, hepatic enzyme (ALT/AST) increases	-	No excess reports of sexual side effects vs. placebo.	[8][9]
Hepatic Enzyme Increase	13.3%	0.19%	Increases were not associated with liver injury; most resolved without discontinuation.	[10][17]

Experimental Protocols

Detailed methodologies for key clinical trials are provided below.

ATTUNE (Phase 2b PTSD Trial - NCT04951076)

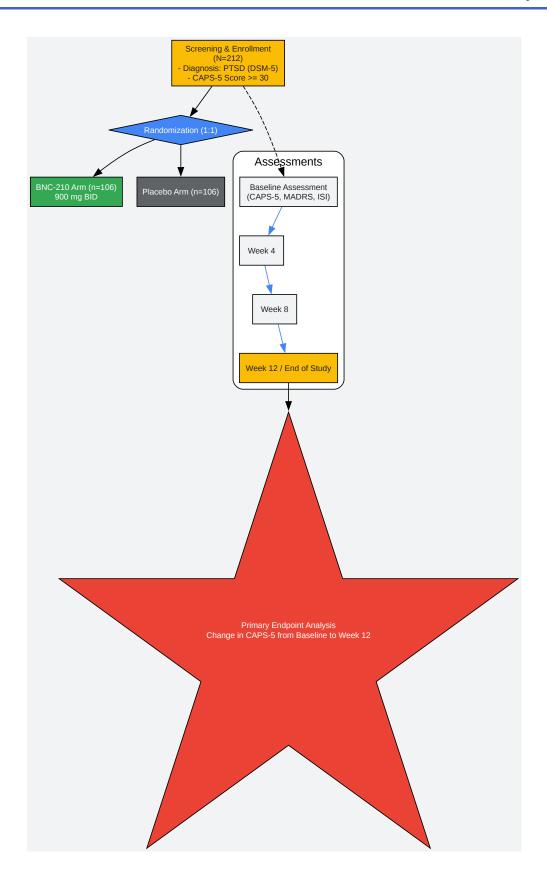
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted at 34 sites in the United States and the United Kingdom.[10][11]
- Participant Population: 212 adult patients (18-75 years) with a current DSM-5 diagnosis of PTSD.[10][11] Inclusion criteria required a Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score of ≥ 30.[5][11]



- Intervention: Patients were randomized 1:1 to receive either **BNC-210** (900 mg, dispersible tablet formulation) or a matched placebo, administered orally twice daily (BID) for 12 weeks. [4][10]
- Primary Endpoint: Change from baseline to Week 12 in the CAPS-5 total symptom severity score.[10][11]
- Secondary Endpoints: Included changes from baseline in the Montgomery-Åsberg
 Depression Rating Scale (MADRS), Insomnia Severity Index (ISI), Clinician Global
 Impression Severity (CGI-S), Patient Global Impression Severity (PGI-S), and the
 Sheehan Disability Scale (SDS).[10]
- Statistical Analysis: Efficacy was assessed in the modified intent-to-treat (mITT) population.
 The primary endpoint was analyzed using a mixed model for repeated measures (MMRM).
 [11]

ATTUNE Trial Workflow Diagram





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Caption: Workflow diagram for the Phase 2b ATTUNE clinical trial.

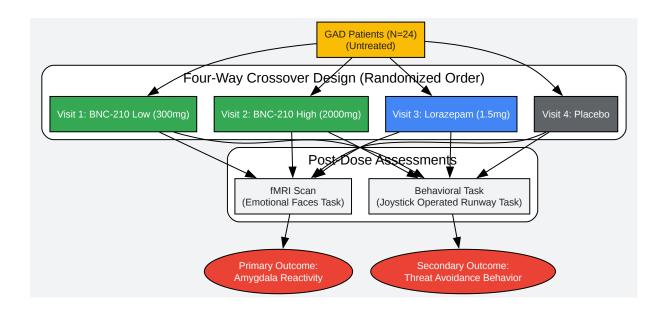


GAD fMRI Study (Phase 2 - EudraCT 2014-004937-15)

- Study Design: A single-center, randomized, double-blind, placebo- and active-controlled, four-way crossover study.[13][16][18]
- Participant Population: 24 adult patients with a DSM-IV diagnosis of Generalized Anxiety Disorder (GAD), who were otherwise healthy and not currently receiving treatment.[13][19]
- Interventions: Each participant received four single-dose treatments in a randomized order over four separate visits:
 - BNC-210 low dose (300 mg) + Placebo
 - BNC-210 high dose (2000 mg) + Placebo
 - Lorazepam (1.5 mg, active control) + Placebo
 - Placebo + Placebo[13][16]
- Primary Endpoints:
 - Change in cerebral perfusion measured by arterial spin labeling (ASL).[16][19]
 - Change in amygdala activity in response to fearful face stimuli during the Emotional Faces
 Task (EFT), measured by blood-oxygen-level-dependent (BOLD) fMRI.[13][16][19]
- Secondary Endpoint: Change in threat-avoidance behavior measured by the Joystick Operated Runway Task (JORT).[16][19]
- Procedure: On each of the four visits, participants received a single oral dose of the study drug. Brain imaging (fMRI) and behavioral tasks were conducted after dosing.[13][18]

GAD fMRI Study Logic Diagram





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Caption: Logical flow of the four-way crossover fMRI study in GAD patients.

Discussion and Future Directions

The results from the Phase 2b ATTUNE study are a significant milestone, providing the first robust, placebo-controlled evidence of **BNC-210**'s efficacy in treating the core symptoms of PTSD.[8][10] The statistically significant reduction in the CAPS-5 total score, coupled with improvements in comorbid depression and insomnia, suggests a broad therapeutic benefit.[4] [10] The effect size of 0.40 is clinically meaningful and compares favorably to currently approved treatments.[4][8]

The mechanism, focused on modulating the $\alpha7$ nAChR, is strongly supported by the GAD fMRI study, which demonstrated that a low dose of **BNC-210** successfully reduced hyperactivity in the amygdala, a key neural substrate of fear and anxiety.[13][16] The lack of effect at a higher dose in that specific study suggests a potential therapeutic window or a hormetic doseresponse curve, which warrants further investigation.[12][13]



While the development for acute treatment of Social Anxiety Disorder did not meet its primary endpoint in a Phase 3 trial, the positive data from chronic daily dosing in PTSD underscores a different and promising therapeutic profile for this indication.[20] The favorable safety profile, particularly the absence of sedation, cognitive impairment, and withdrawal symptoms, remains a key differentiating factor from SSRIs and benzodiazepines.[6][8]

Future research should focus on replicating the ATTUNE trial findings in a larger Phase 3 registrational program, as planned by the developers.[4][8] Further exploration of the optimal dosing strategy is crucial. Research into biomarkers that could predict patient response to **BNC-210** would also be highly valuable for personalizing treatment for individuals suffering from PTSD.

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References

- 1. Exploring BNC210: A Promising New Treatment for PTSD and Social Anxiety |
 Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 2. BNC-210 by Bionomics for Post-Traumatic Stress Disorder (PTSD): Likelihood of Approval [pharmaceutical-technology.com]
- 3. neurofit.com [neurofit.com]
- 4. Bionomics to advance non-SSRI PTSD candidate to Phase III Clinical Trials Arena [clinicaltrialsarena.com]
- 5. hcplive.com [hcplive.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Bionomics Announces Positive Phase 2 ATTUNE Study Results for BNC210 in PTSD in NEJM Evidence [synapse.patsnap.com]



- 10. Bionomics Announces Positive Topline Results from the Phase 2b ATTUNE Clinical Trial of BNC210 in Patients with Post-Traumatic Stress Disorder (PTSD) - BioSpace [biospace.com]
- 11. BNC210, an α7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bionomics Reports Positive Data from Phase 1 Multiple Ascending Dose Trial of BNC210 for Anxiety and Depression [prnewswire.com]
- 16. neurofit.com [neurofit.com]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. hra.nhs.uk [hra.nhs.uk]
- 19. | BioWorld [bioworld.com]
- 20. fiercebiotech.com [fiercebiotech.com]
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